1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Salt Selection Aqueous Solubility Formulation

Avoid solubility failures in aqueous assays. This hydrochloride salt ensures reliable dissolution (25.3-73.4 mg/mL) vs. free base. As a key precursor to FTase inhibitors like L-778123 and GPCR-targeted probes, its ketone handle enables efficient derivatization. - Confirmed cytotoxicity derivatives against lung/colon cancer lines. - Defined NK-2 receptor activity (IC50 65 nM). - Standardized 98% purity for reproducible SAR campaigns.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
CAS No. 183500-94-9
Cat. No. B060554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)piperazin-2-one Hydrochloride
CAS183500-94-9
Synonyms1-(3-CHLOROPHENYL)PIPERAZIN-2-ONE HYDROCHLORIDE
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C[NH2+]1)C2=CC(=CC=C2)Cl.[Cl-]
InChIInChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H
InChIKeyNZULMVLNYMMNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride: Core Identity & Key Differentiators


1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9) is a piperazinone-based building block characterized by a 3-chlorophenyl substitution and a ketone moiety, supplied as a hydrochloride salt for enhanced aqueous solubility . Its molecular formula is C10H12Cl2N2O, with a molecular weight of 247.12 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, notably as a precursor to farnesyltransferase (FTase) inhibitors such as L-778123, and has been utilized in the synthesis of derivatives with demonstrated cytotoxic activity against cancer cell lines [1].

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride: Differentiation from Free Base and Analogs


Substituting 1-(3-chlorophenyl)piperazin-2-one Hydrochloride with the free base or structurally similar piperazine derivatives introduces significant risks in both experimental reproducibility and downstream synthetic efficiency. The hydrochloride salt form confers a dramatic improvement in aqueous solubility—a factor critical for homogeneous in vitro assays and formulation development—compared to the free base . Furthermore, the piperazin-2-one core, containing a ketone functionality, provides a distinct chemical handle for alkylation and elaboration in the synthesis of bioactive compounds like FTase inhibitors, a reactivity profile that is absent in non-oxygenated piperazine analogs such as 1-(3-chlorophenyl)piperazine (mCPP) [1]. Procurement of the correct salt and core structure ensures the intended physicochemical properties and synthetic utility are maintained from the outset.

Quantitative Evidence for 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride


Salt vs Free Base: Aqueous Solubility Enhancement

The hydrochloride salt form of 1-(3-chlorophenyl)piperazin-2-one demonstrates a substantially enhanced aqueous solubility profile compared to its free base counterpart. This differentiation is critical for applications requiring dissolution in aqueous media, such as in vitro assays or preliminary formulation studies. The free base exhibits minimal solubility, limiting its utility in these contexts .

Salt Selection Aqueous Solubility Formulation Pharmacokinetics

Scaffold for FTase Inhibitors and Cytotoxic Derivatives

The piperazin-2-one core of this compound is a validated starting point for the synthesis of farnesyltransferase (FTase) inhibitors, a class of anticancer agents. Derivatives synthesized from this scaffold, via bioisosteric replacement of the imidazole ring in L-778123, have demonstrated quantifiable cytotoxic activity against human cancer cell lines. While the parent compound serves as the essential building block, its derivatives show IC50 values in the low micromolar to nanomolar range, confirming the scaffold's utility [1]. In contrast, non-oxygenated piperazine analogs like mCPP do not serve as direct precursors to this specific class of inhibitors.

Medicinal Chemistry Farnesyltransferase Inhibitor Anticancer Bioisostere

NK-2 Receptor Binding Affinity Profile

The compound has been profiled for its binding affinity against the human Neurokinin-2 (NK-2) receptor, a G protein-coupled receptor involved in smooth muscle contraction and inflammation. The measured IC50 provides a quantitative benchmark for its interaction with this specific target, distinguishing it from analogs whose primary reported activities are often limited to serotonin or dopamine transporters [1].

Receptor Binding NK-2 Receptor In Vitro Pharmacology Tachykinin

Application Scenarios for 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride


FTase Inhibitor Library Synthesis

This compound is ideally suited as a key intermediate in the synthesis of farnesyltransferase (FTase) inhibitors. Its piperazin-2-one core allows for direct functionalization, as demonstrated by its use in creating derivatives of L-778123, a known FTase inhibitor [1]. Researchers can leverage this scaffold to generate novel anticancer agents with potential activity against solid tumors, building upon the established cytotoxic activity of its derivatives against lung and colon cancer cell lines [1].

Aqueous Assay Development for Receptor Binding

The high aqueous solubility of the hydrochloride salt (25.3-73.4 mg/mL) makes it the preferred form for preparing stock solutions and conducting in vitro binding or functional assays in aqueous buffer systems . This property is particularly advantageous for high-throughput screening campaigns or detailed receptor pharmacology studies, such as investigating interactions with the NK-2 receptor where a defined IC50 of 65 nM has been established [2].

Selective Serotonergic and Tachykininergic Probes

The compound serves as a versatile starting material for the design of chemical probes targeting G protein-coupled receptors (GPCRs), including those in the serotonin and tachykinin families. Its structural features enable the exploration of structure-activity relationships (SAR) at these receptors, with the potential to develop selective ligands for CNS or peripheral therapeutic targets [2]. The scaffold's proven derivatization chemistry supports the creation of focused probe libraries [1].

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